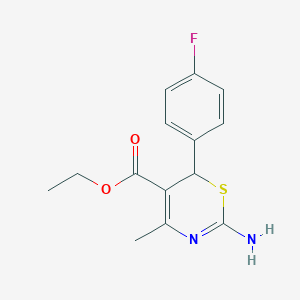
Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate is a heterocyclic compound that features a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of a fluorophenyl group and an ethyl ester moiety adds to its chemical diversity, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of sulfur and a base, such as sodium ethoxide. The reaction mixture is heated to promote cyclization, forming the thiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques, are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the thiazine ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-6-(4-chlorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate
- Ethyl 2-amino-6-(4-bromophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate
Uniqueness
The presence of the fluorophenyl group in Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its chloro and bromo analogs.
Biological Activity
Ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate is a thiazine derivative that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C14H15FN2O2S and a molecular weight of approximately 280.35 g/mol. Its structure features a thiazine ring substituted with an amino group and a fluorophenyl moiety, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide with sodium hydroxide, followed by acidification to yield the final product. The process has been reported to achieve high yields, often exceeding 90% .
Antimicrobial Activity
Research has indicated that thiazine derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. In vitro studies have revealed that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
Antioxidant Properties
In addition to antimicrobial activity, this compound has been evaluated for its antioxidant capabilities. Studies have demonstrated that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. The antioxidant activity was assessed using standard assays such as DPPH and ABTS .
Cytotoxicity and Cancer Research
The compound's cytotoxic effects have been explored in various cancer cell lines. In particular, it has shown selective cytotoxicity against certain tumor cells while sparing normal cells. This selectivity is essential for developing potential anticancer agents with fewer side effects .
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Antimicrobial Study : A study conducted by researchers found that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antioxidant Activity : In a comparative analysis of various thiazine derivatives, this compound demonstrated an IC50 value of 25 µg/mL in DPPH scavenging assays .
- Cytotoxicity : A recent investigation reported that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment .
Summary Table of Biological Activities
Properties
Molecular Formula |
C14H15FN2O2S |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
ethyl 2-amino-6-(4-fluorophenyl)-4-methyl-6H-1,3-thiazine-5-carboxylate |
InChI |
InChI=1S/C14H15FN2O2S/c1-3-19-13(18)11-8(2)17-14(16)20-12(11)9-4-6-10(15)7-5-9/h4-7,12H,3H2,1-2H3,(H2,16,17) |
InChI Key |
FNDQZXJCMKECIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(SC1C2=CC=C(C=C2)F)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















